molecular formula C15H19N3O4 B2404375 2-hydroxy-N-(3-isopropoxypropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886898-83-5

2-hydroxy-N-(3-isopropoxypropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2404375
CAS No.: 886898-83-5
M. Wt: 305.334
InChI Key: ZPVMYMYENGHRPZ-UHFFFAOYSA-N
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Description

2-hydroxy-N-(3-isopropoxypropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrido[1,2-a]pyrimidine core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(3-isopropoxypropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(3-isopropoxypropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO4 in acidic or basic medium.

    Reduction: Reagents like LiAlH4 in anhydrous ether.

    Substitution: Reagents like sodium methoxide (NaOMe) in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-hydroxy-N-(3-isopropoxypropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-hydroxy-N-(3-isopropoxypropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide apart is its unique combination of functional groups and the pyrido[1,2-a]pyrimidine core, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2-hydroxy-4-oxo-N-(3-propan-2-yloxypropyl)pyrido[1,2-a]pyrimidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-10(2)22-9-5-7-16-13(19)12-14(20)17-11-6-3-4-8-18(11)15(12)21/h3-4,6,8,10,20H,5,7,9H2,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVMYMYENGHRPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=C(N=C2C=CC=CN2C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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